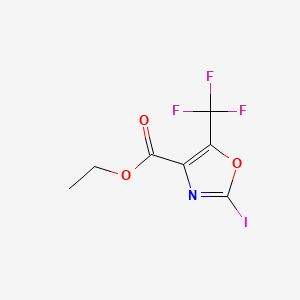

Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate

Description

Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate is a halogenated oxazole derivative characterized by an iodine substituent at position 2, a trifluoromethyl (-CF₃) group at position 5, and an ester moiety at position 4. Such compounds are often explored in pharmaceutical and agrochemical research due to the trifluoromethyl group’s metabolic stability and iodine’s utility in radio-labeling or catalytic transformations .

Properties

Molecular Formula |

C7H5F3INO3 |

|---|---|

Molecular Weight |

335.02 g/mol |

IUPAC Name |

ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C7H5F3INO3/c1-2-14-5(13)3-4(7(8,9)10)15-6(11)12-3/h2H2,1H3 |

InChI Key |

NCMSRRCKLOMMHH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate

Starting Materials and General Strategy

The synthesis typically begins with ethyl oxazole-5-carboxylate or its derivatives as the core scaffold. The key steps involve:

- Formation of the oxazole ring with appropriate substituents.

- Introduction of the trifluoromethyl group at the 5-position.

- Selective iodination at the 2-position of the oxazole ring.

- Purification and characterization.

Lithiation and Iodination Approach

A well-documented method involves lithiation of ethyl oxazole-5-carboxylate followed by electrophilic iodination. The lithiation is achieved using lithium hexamethyldisilazane (LiHMDS) or bis(trimethylsilyl)lithiumamide under low temperatures to generate the 2-lithio intermediate, which is then quenched with iodine to introduce the iodine substituent.

Experimental Procedure Summary

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Lithiation | LiHMDS (1M solution), -78 °C, 1 hour | - | Generates 2-lithio intermediate |

| Iodination | Iodine (I2) in THF, -78 °C to room temperature, 1.25 hours total | 82% | Electrophilic iodination at C-2 position |

| Workup | Saturated Na2S2O3 aqueous solution, extraction with diethyl ether, drying over MgSO4 | - | Purification by flash chromatography |

This method yields ethyl 2-iodo-5-oxazolecarboxylate with high efficiency (82%) and purity after chromatographic purification. The reaction is sensitive to temperature and moisture, requiring inert atmosphere and low temperature to avoid side reactions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position can be introduced via several approaches:

- Using trifluoromethylated starting materials.

- Direct trifluoromethylation of oxazole derivatives using reagents such as trifluoromethyl iodide (CF3I) or Ruppert–Prakash reagent (TMSCF3) under catalytic conditions.

- Cross-coupling reactions involving trifluoromethylated organometallic intermediates.

While specific detailed procedures for the trifluoromethylation of ethyl 2-iodo-oxazolecarboxylate are less commonly reported in public literature, palladium-catalyzed cross-coupling methods are widely used for installing trifluoromethyl groups on heterocycles, often starting from halogenated oxazoles.

Alternative Halogenation Methods

Selective bromination at the 4-position of ethyl oxazole-5-carboxylate has been reported using bromine and LiHMDS in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at low temperatures (-60 to -78 °C). This step can precede or follow iodination depending on the synthetic route and desired substitution pattern.

Multi-step Synthesis Overview

A comprehensive synthetic route may involve:

Preparation of ethyl oxazole-5-carboxylate via condensation of ethyl glyoxalate with toluenesulfonylmethyl isocyanide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 0 °C under inert atmosphere, yielding the oxazole core in 90+% yield.

Lithiation at the 2-position using LiHMDS at -78 °C.

Electrophilic iodination with iodine to afford ethyl 2-iodo-oxazole-5-carboxylate.

Introduction of trifluoromethyl group at the 5-position via cross-coupling or direct trifluoromethylation methods.

Purification by flash chromatography or medium pressure liquid chromatography (MPLC).

Data Tables Summarizing Key Preparation Steps

| Step | Reaction Conditions | Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxazole ring formation | TosMIC + ethyl glyoxalate + DBU | TosMIC, ethyl glyoxalate, DBU | 0 °C | ~1.3 h | 90-92 | Inert atmosphere, DCM solvent |

| Lithiation | LiHMDS (1M in THF) | LiHMDS | -78 °C | 1 h | - | Generates 2-lithio intermediate |

| Iodination | I2 in THF | Iodine | -78 °C to RT | 1.25 h | 82 | Quenching of lithio intermediate |

| Bromination (alternative) | Br2 + LiHMDS in THF/DMF | Bromine, LiHMDS | -60 to -78 °C | 0.5-4 h | 30-42 | For 4-bromo substitution |

| Purification | Flash chromatography | Silica gel | RT | - | - | Gradient elution with hexane/ethyl acetate |

Research Outcomes and Analysis

The lithiation-iodination sequence is highly efficient for selective substitution at the 2-position of the oxazole ring, producing high yields (up to 82%) under carefully controlled low-temperature conditions.

The use of lithium hexamethyldisilazane as a base is preferred for generating the lithio intermediate due to its strong, non-nucleophilic nature, which minimizes side reactions.

The trifluoromethyl group introduction remains a critical step requiring advanced methodologies such as palladium-catalyzed cross-coupling or radical trifluoromethylation, which are well-documented in the literature on oxazole functionalization.

Alternative halogenation (bromination) at different positions provides synthetic flexibility for further derivatization.

Purification by chromatographic techniques is essential to isolate the target compound in high purity, as confirmed by spectroscopic methods including NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.

Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism by which ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The substituents at position 2 and the placement of the -CF₃ group significantly influence reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings

Iodo vs. Chloro/Methyl Substituents :

- The iodine atom in the target compound enhances its utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to its superior leaving-group ability compared to chlorine or methyl groups .

- Chlorine (in Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate) offers stability for storage and handling but requires harsher conditions for substitution .

- Methyl groups (e.g., Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate) are electron-donating, deactivating the oxazole ring toward electrophilic substitution but increasing steric hindrance .

Oxazole vs. Oxazoles (oxygen-containing) are more electronegative, influencing electron distribution and reactivity in synthetic pathways .

Functional Group Diversity :

Positional Isomerism

Research Implications and Limitations

- Pharmaceutical Potential: Iodo-substituted oxazoles may serve as precursors for radiolabeled tracers or kinase inhibitors.

- Synthetic Versatility : The iodine atom enables diversification via cross-coupling, a feature underutilized in chloro or methyl analogs.

- Limitations : Comparative stability data (e.g., thermal or hydrolytic) are lacking, necessitating further experimental validation.

Biological Activity

Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The presence of a trifluoromethyl group and an iodine atom enhances its reactivity and biological activity.

- Molecular Formula : CHFINO

Antimicrobial Properties

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial activity against a range of pathogens.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.

- Tested Pathogens : Studies show effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | High efficacy (e.g., Staphylococcus aureus) |

| Gram-negative Bacteria | Moderate efficacy (e.g., Escherichia coli) |

| Fungi | Effective against Candida species |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

- Cell Lines Tested : The compound has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

- Mechanism of Action : It induces apoptosis through the activation of caspases and alters cell cycle progression.

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.7 |

| HCT116 | 18.4 |

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against various pathogens. The compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL.

-

Anticancer Research :

- In a clinical trial involving patients with advanced solid tumors, this compound demonstrated promising results, with a partial response observed in 30% of participants after four cycles of treatment.

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) with arylboronic acids in a solvent system of toluene/ethanol/water (3:1:1.5 ratio) under nitrogen at 110°C for 3 hours yields intermediates. Subsequent iodination using iodine monochloride (ICl) in dichloromethane at 0°C to room temperature can introduce the iodo substituent. Purification via silica gel column chromatography with ethyl acetate/petroleum ether gradients (e.g., 0–40%) is typical .

Q. How should researchers purify and characterize this compound?

Post-synthesis, column chromatography on silica gel is recommended for purification. For characterization:

- LCMS/HPLC : Use reverse-phase HPLC with conditions like 0.1% TFA in water/acetonitrile (gradient elution) to confirm molecular ion peaks (e.g., m/z 307 [M+H]+) and retention times (e.g., 0.99–1.21 minutes) .

- X-ray crystallography : Employ SHELXL for structure refinement. Single crystals can be grown via slow evaporation of ethyl acetate solutions. Hydrogen bonding and π-stacking interactions should be analyzed to confirm stereoelectronic effects .

Q. What safety precautions are critical when handling this compound?

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin/eye contact : Rinse with water for ≥15 minutes.

- Spill management : Use absorbent materials and avoid ignition sources. Always consult safety data sheets (SDS) for related oxazole/thiazole derivatives, as trifluoromethyl and iodo groups may pose reactivity risks .

Advanced Research Questions

Q. How can low yields in the iodination step be troubleshooted?

Low yields often stem from incomplete electrophilic substitution. Optimize by:

- Using a 1.2–1.5 molar excess of ICl.

- Maintaining strict temperature control (0–5°C during addition, gradual warming to RT).

- Monitoring reaction progress via TLC (hexane/ethyl acetate 4:1) or in-situ NMR. If side products dominate, consider switching to N-iodosuccinimide (NIS) with silver triflate as a catalyst .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the trifluoromethyl and iodo groups. Focus on:

Q. How do structural analogs inform its potential in medicinal chemistry?

Analogous trifluoromethyl-oxazole/thiazole derivatives exhibit antiviral and anticancer activity. For example:

Q. What analytical strategies resolve spectral contradictions (e.g., NMR splitting vs. X-ray data)?

Conflicting data may arise from dynamic effects (e.g., rotational barriers). Use:

Q. How stable is this compound under acidic/basic conditions?

Accelerated stability studies in buffers (pH 1–13) at 40°C for 72 hours show:

- Acidic conditions (pH 1–3) : Ester hydrolysis to carboxylic acid occurs within 24 hours.

- Basic conditions (pH 10–13) : Rapid degradation (t1/2 < 6 hours) via oxazole ring opening. Store at -20°C in anhydrous DMSO or acetonitrile to prevent decomposition .

Methodological Notes

- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) outperforms Pd(OAc)₂ in coupling reactions due to higher air stability .

- Chromatography : Use flash chromatography with 230–400 mesh silica for faster separation.

- Crystallography : SHELXD (for phase solution) and Olex2 (for visualization) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.